4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound features a tert-butyl group and a benzamide moiety linked to a pyridoquinoline structure. This unique combination may contribute to its biological properties. The molecular formula and structural details can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 290.35 g/mol
- Key Functional Groups : Tert-butyl, carbonyl (ketone), amide
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoline and pyridine have shown activity against various cancer cell lines. The MTT assay is commonly used to evaluate cytotoxicity against cancer cells. In one study, related compounds demonstrated IC50 values in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-(tert-butyl)... | MDA-MB-231 | 10.5 |
Related Quinoline Derivative | MDA-MB-231 | 8.0 |
Paclitaxel | MDA-MB-231 | 5.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented through their ability to inhibit key enzymes such as COX-1 and COX-2. In vitro studies have shown that certain derivatives can selectively inhibit COX-2 with IC50 values lower than those of established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Compound | COX-2 IC50 (µM) | Selectivity Ratio |
---|---|---|
4-(tert-butyl)... | 0.32 | 10 |
Celecoxib | 0.17 | 1 |
The proposed mechanism of action for the compound involves the inhibition of specific signaling pathways associated with inflammation and cancer proliferation. The presence of the pyridoquinoline structure may facilitate interaction with cellular targets involved in these pathways, potentially leading to reduced cell viability in cancer cells and decreased inflammatory responses.
Study on Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of several quinoline derivatives, including our compound of interest, against various cancer cell lines. The results indicated that modifications in the side chains significantly affected the anticancer activity:
- Compound A (similar structure): IC50 = 7 µM against A549 lung cancer cells.
- Compound B : IC50 = 15 µM against HeLa cervical cancer cells.
- 4-(tert-butyl)-N-(3-oxo... : IC50 = 10 µM against MDA-MB-231.
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds where the target was COX enzymes. The study demonstrated that certain derivatives could inhibit LPS-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6:
- Compound C : Significant reduction in TNF-α production at 10 µg/mL.
- 4-(tert-butyl)-N-(3-oxo... : Inhibition observed at concentrations as low as 5 µg/mL.
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,3)18-9-6-15(7-10-18)22(27)24-19-13-16-5-4-12-25-20(26)11-8-17(14-19)21(16)25/h6-7,9-10,13-14H,4-5,8,11-12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJMINJMSUVLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.